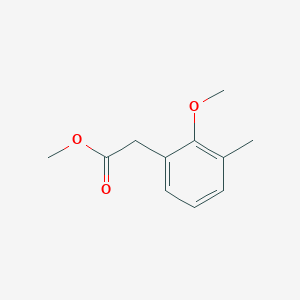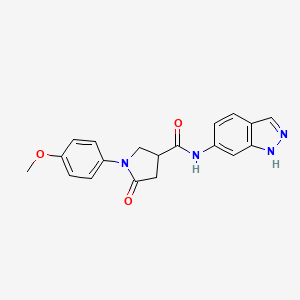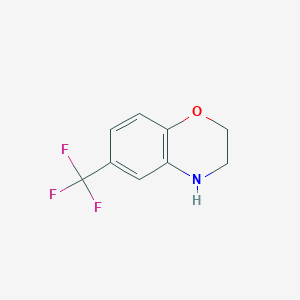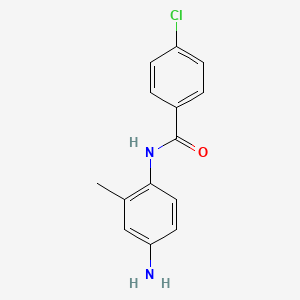![molecular formula C17H10Cl3NO2 B2416535 2-Chloro-3-[(3,4-dichlorobenzyl)amino]naphthoquinone CAS No. 866157-71-3](/img/structure/B2416535.png)
2-Chloro-3-[(3,4-dichlorobenzyl)amino]naphthoquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3-[(3,4-dichlorobenzyl)amino]naphthoquinone is a compound with the molecular formula C17H10Cl3NO2. It has a molecular weight of 366.63 .
Synthesis Analysis
A novel multifunctional ligand precursor 2-chloro-3-{2-(piperazinyl)ethyl}-amino-1,4-naphthoquinone (L) was synthesized by chemo-selective reaction of 2,3-dichloro-1,4-naphthoquinone and 2-(piperazin-1-yl)ethanamine .Molecular Structure Analysis
The InChI code for this compound is 1S/C17H10Cl3NO2/c18-12-6-5-9(7-13(12)19)8-21-15-14(20)16(22)10-3-1-2-4-11(10)17(15)23/h1-7,21H,8H2 .Chemical Reactions Analysis
1,4-Naphthoquinone, the parent compound of this compound, is easily susceptible to reduction, oxidation, and addition of O-, N-, and S-nucleophiles .Physical and Chemical Properties Analysis
This compound is a solid with a molecular weight of 366.63 . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the search results.Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
- A study by Olawode et al. (2019) reported the synthesis of novel 2-chloro-3-[(thiazol-2-yl)amino]-1,4-naphthoquinones, demonstrating activity against human cells and several pathogens including Plasmodium falciparum and Mycobacterium tuberculosis, indicating its potential in developing broad-spectrum therapeutics (Olawode et al., 2019).
Antimalarial and Anticancer Activities
- Sanjay et al. (2022) explored the antimalarial and anticancer activities of novel substituted amino analogues of 1,4-naphthoquinone, highlighting the significance of these compounds in biological applications (Sanjay et al., 2022).
Cytotoxicity Evaluation
- A study by Lee et al. (2003) evaluated the cytotoxic activities of 2-amino- and 2-hydroxy-3-ethoxycarbonyl-N-substituted-benzo[f]indole-4,9-dione derivatives, finding potent cytotoxic effects against various tumor cell lines, indicating their potential in cancer therapy (Lee et al., 2003).
Quantum Chemical Approach
- Dar et al. (2020) used a quantum chemical approach to study secondary amino derivatives of C(3) substituted 1,4-naphthoquinone, suggesting their potential in electro-optic and nonlinear optical applications (Dar et al., 2020).
Antimicrobial and Fungicidal Activity
- Research by Polish et al. (2019) on heterocyclic amino derivatives of naphthoquinone revealed compounds with high antimicrobial activity against Candida tenuis and selective bacterio- and fungistatic activity (Polish et al., 2019).
Solid-Phase Synthesis
- Blackburn (2005) described the solid-phase synthesis of 2-amino-3-chloro-5- and 8-nitro-1,4-naphthoquinones, which have applications as colorimetric tests for resin-bound amines (Blackburn, 2005).
Structural Characterization and Bioactivity
- Kumar et al. (2019) synthesized 3-amino-5-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-ylamino)benzoic acid derivatives, exhibiting significant cytotoxicity and antioxidant activity, highlighting their relevance in pharmaceutical applications (Kumar et al., 2019).
Mecanismo De Acción
Target of Action
The compound “2-Chloro-3-[(3,4-dichlorobenzyl)amino]naphthoquinone” is a naphthoquinone derivative. Naphthoquinones are known to interact with a variety of biological targets, including enzymes involved in cellular respiration such as cytochrome c reductase .
Mode of Action
Naphthoquinones can undergo redox cycling, generating reactive oxygen species that can cause oxidative stress and damage to cells . The dichlorobenzyl group may also enhance the lipophilicity of the compound, potentially affecting its distribution and interaction with targets .
Biochemical Pathways
Naphthoquinones can interfere with cellular respiration and other redox-dependent processes .
Pharmacokinetics
The presence of the dichlorobenzyl group may enhance its lipophilicity, potentially affecting its absorption, distribution, metabolism, and excretion .
Result of Action
Naphthoquinones can cause oxidative stress and damage to cells, potentially leading to cell death .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the stability and efficacy of “this compound”. For example, its stability could be affected by light, heat, or the presence of oxidizing or reducing agents .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-chloro-3-[(3,4-dichlorophenyl)methylamino]naphthalene-1,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl3NO2/c18-12-6-5-9(7-13(12)19)8-21-15-14(20)16(22)10-3-1-2-4-11(10)17(15)23/h1-7,21H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBMSMCDVWWDMEJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NCC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(3-(4-(2,5-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)-4-ethylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2416454.png)
![2-[1-(4-Propan-2-yloxybenzoyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2416455.png)

![2-((3-bromobenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2416460.png)
![N-(2-(morpholinosulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2416461.png)

![N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-furamide](/img/structure/B2416465.png)



![2-(2-Chloroacetamido)-N-(4-chlorophenyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2416469.png)

![3-[3-[benzyl(methyl)amino]propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/no-structure.png)
![1-[3-(2-Hydroxy-3-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]propan-1-one](/img/structure/B2416475.png)
